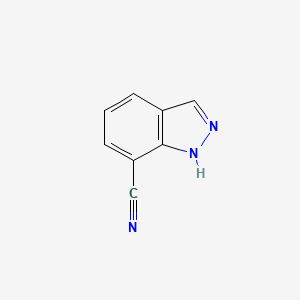

1H-Indazole-7-carbonitrile

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. taylorandfrancis.comnih.govresearchgate.netnih.gov This "privileged scaffold" is a recurring structural motif in a multitude of biologically active molecules and commercially available drugs. nih.govresearchgate.netrsc.org Its versatility allows for the synthesis of a diverse array of derivatives with a wide spectrum of pharmacological activities. taylorandfrancis.comnih.govresearchgate.net

Indazole derivatives have demonstrated efficacy in a variety of therapeutic areas, including:

Anticancer agents: A number of commercially available anticancer drugs, such as axitinib, linifanib, niraparib, and pazopanib, feature the indazole core. rsc.org These compounds are used in the targeted treatment of various cancers, including lung, breast, colon, and prostate cancers. rsc.org Research has shown that indazole derivatives can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and disrupt tumor growth and metastasis. rsc.org

Anti-inflammatory activity: Indazole derivatives have shown promise as anti-inflammatory agents. taylorandfrancis.comresearchgate.netnih.gov Benzydamine, an indazole-containing drug, is used for its anti-inflammatory, analgesic, and antipyretic properties. taylorandfrancis.com

Neurological disorders: The indazole scaffold has been explored for its potential in treating neurological disorders. researchgate.netnih.gov For instance, granisetron, a 5-HT3 receptor antagonist containing an indazole ring, is used to prevent nausea and vomiting induced by chemotherapy. austinpublishinggroup.com

Infectious diseases: Indazole derivatives have exhibited antibacterial, antifungal, antiviral (including anti-HIV), and antiparasitic properties. taylorandfrancis.comnih.govresearchgate.net They have shown potential as inhibitors of Leishmania parasites and are being investigated for the development of new antileishmanial drugs. taylorandfrancis.com

The thermodynamic stability of the 1H-indazole tautomer makes it a particularly attractive and predominant form for drug development. nih.govresearchgate.netresearchgate.net The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. pnrjournal.com

Overview of Heterocyclic Compounds in Pharmaceutical and Agrochemical Applications

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon in the ring, are of paramount importance in both the pharmaceutical and agrochemical industries. ijfans.orgekb.egnumberanalytics.com Their unique chemical and physical properties make them ideal scaffolds for the design and synthesis of a vast array of bioactive molecules. ekb.egreachemchemicals.com

In the pharmaceutical sector , a significant majority of drugs contain at least one heterocyclic ring. ekb.egresearchgate.net These compounds are integral to the development of:

Antibiotics: Many potent antibacterial agents, such as penicillin and tetracycline, contain heterocyclic rings. reachemchemicals.com

Antiviral drugs: Heterocyclic compounds are key components in antiviral medications like acyclovir, which is used to treat herpes infections. reachemchemicals.com

Anticancer drugs: They play a crucial role in cancer therapeutics by interfering with the DNA and RNA synthesis of cancer cells. reachemchemicals.comnumberanalytics.com

Drugs for neurological disorders: Heterocyclic compounds are used to develop treatments for conditions like depression, anxiety, and Alzheimer's disease. numberanalytics.com

In the agrochemical field , heterocyclic compounds are essential for crop protection. ijfans.orgnih.govsphinxsai.com They are the building blocks for a wide range of:

Insecticides: Compounds like imidacloprid, which contains a nitrogen-containing heterocycle, are used to control insect pests. numberanalytics.com

Herbicides: Sulfonylureas, another class of nitrogen-containing heterocyclic compounds, are effective herbicides. numberanalytics.com

Fungicides: Triazoles are a prominent group of heterocyclic fungicides used to protect crops from fungal diseases. numberanalytics.com

The versatility of heterocyclic chemistry allows for the creation of molecules with specific biological targets, leading to the development of more effective and selective drugs and agrochemicals. numberanalytics.comresearchgate.net

Contextualization of Nitrile Functional Groups within Bioactive Molecules

The nitrile group (-C≡N) is a small but powerful functional group that is increasingly being incorporated into drug design. nih.govresearchgate.net Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable tool for medicinal chemists. researchgate.netnih.gov

Key roles of the nitrile group in bioactive molecules include:

Hydrogen bond acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as proteins and enzymes. nih.govnih.gov

Bioisostere: The nitrile group is often used as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens. nih.govresearchgate.net This allows for the modification of a molecule's properties while maintaining its biological activity.

Modulation of physicochemical properties: The incorporation of a nitrile group can influence a molecule's polarity, solubility, and metabolic stability. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles, such as enhanced bioavailability and a longer half-life. nih.gov

Enhanced binding affinity: The strong electron-withdrawing nature of the nitrile group can polarize adjacent aromatic rings, leading to optimized π-π stacking interactions and increased binding affinity to the target. nih.gov

A wide range of pharmaceuticals containing the nitrile functional group have been approved for various clinical conditions, highlighting the versatility and importance of this group in modern drug discovery. nih.govwikipedia.org

Research Landscape and Future Perspectives for 1H-Indazole-7-carbonitrile

Research into this compound and its derivatives is an active and promising area. A study on a series of 7-substituted-indazoles identified this compound as a potent inhibitor of nitric oxide synthases (NOS), with a preference for the constitutive forms of the enzyme. nih.gov This finding is significant as NOS enzymes are involved in a variety of physiological and pathological processes, and their inhibition has therapeutic potential. The study also found that the inhibition of NO formation by this compound was competitive with respect to both the substrate and the cofactor. nih.gov

The synthesis of this compound can be achieved through the cycloaromatization of benzene derivatives. biosynth.com The development of efficient and practical synthetic routes to indazole derivatives, including those with a carbonitrile substituent, is a key focus of ongoing research. chemicalbook.comsemanticscholar.orgnih.govresearchgate.netrsc.orggoogle.com

Future research will likely focus on:

Exploring the full therapeutic potential: Further investigation into the biological activities of this compound and its derivatives is warranted, particularly in the context of diseases where NOS inhibition is beneficial.

Structure-activity relationship (SAR) studies: A deeper understanding of how modifications to the indazole scaffold and the nitrile group affect biological activity will guide the design of more potent and selective compounds. nih.gov

Development of novel synthetic methodologies: Continued innovation in synthetic chemistry will be crucial for the efficient and scalable production of these compounds for further research and potential clinical development. researchgate.netresearchgate.netresearchgate.net

The combination of the privileged indazole scaffold and the versatile nitrile functional group makes this compound a molecule with significant potential for the development of new therapeutic agents. As research in this area progresses, we can expect to see further elucidation of its biological mechanisms and potential applications in medicine.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSXSDGUHOPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648498 | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256228-64-5 | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazole 7 Carbonitrile and Its Derivatives

Strategies for Indazole Ring Formation

The formation of the bicyclic indazole system is a critical step, and numerous methods have been developed to achieve this. These strategies range from classical condensation reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions and Annulation Processes

Cyclization reactions represent a fundamental approach to constructing the indazole ring. A common method involves the condensation of o-fluorobenzaldehydes with hydrazines. clockss.org For instance, the reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) has been optimized under continuous-flow conditions to produce 6-bromo-4-fluoro-1H-indazole in high yields. clockss.org Another strategy involves the intramolecular cyclization of 2-hydrazobenzophenones, where the removal of carbamate (B1207046) protecting groups triggers a dehydrative cyclization to form the desired 1H-indazoles. researchgate.net

Annulation processes, particularly [3+2] cycloadditions, provide a powerful route to substituted 1H-indazoles. The reaction of arynes with hydrazones or diazo compounds is a notable example. organic-chemistry.orgorganic-chemistry.org This approach allows for the construction of the indazole skeleton under mild conditions and can accommodate a variety of substituents. organic-chemistry.org For example, N-tosylhydrazones react with arynes, generated in situ, to afford 3-substituted indazoles. organic-chemistry.orgorganic-chemistry.org

A summary of representative cyclization and annulation reactions is presented in the table below.

| Starting Materials | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| o-Fluorobenzaldehydes and Hydrazines | High temperature, continuous-flow | Substituted 1H-indazoles | Efficient for large-scale synthesis. clockss.org |

| 2-Hydrazobenzophenones | Deprotection of carbamates | 1H-indazoles | Intramolecular dehydrative cyclization. researchgate.net |

| Arynes and Hydrazones | CsF or KF, THF or MeCN | Substituted 1H-indazoles | [3+2] annulation, mild conditions. organic-chemistry.org |

| 2-Aminophenones and Hydroxylamine derivatives | Metal-free, one-pot | 1H-indazoles | Operationally simple and broad functional group tolerance. organic-chemistry.org |

Palladium-Catalyzed Approaches in Indazole Synthesis

Palladium catalysis has become an indispensable tool in the synthesis of indazoles, primarily through cross-coupling reactions that facilitate intramolecular C-N bond formation. The Buchwald-Hartwig amination is a prominent example, often used for the cyclization of ortho-haloarylhydrazones. iosrjournals.org Palladium catalysts, in conjunction with suitable ligands, enable the efficient synthesis of a wide range of indazole derivatives. researchgate.net For example, the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand affords 1-aryl-1H-indazoles in good yields. researchgate.net

Direct C-H arylation at the C3 position of the indazole ring has also been achieved using palladium catalysis. mdpi.comresearchgate.net This method allows for the introduction of aryl groups at a traditionally less reactive position. mdpi.comresearchgate.net Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the C7 arylation of 4-substituted NH-free indazoles, expanding the diversity of accessible structures. nih.gov

The table below highlights key palladium-catalyzed reactions for indazole synthesis.

| Reaction Type | Substrates | Catalyst System | Product |

|---|---|---|---|

| Intramolecular C-N Coupling | 2-Bromobenzaldehydes and arylhydrazines | Pd(OAc)₂ with dppp (B1165662) or dppf | 1-Aryl-1H-indazoles. researchgate.net |

| Direct C3-Arylation | 1H-Indazole and aryl halides | Pd(OAc)₂ with PPh₃ in water | C3-Arylated 1H-indazoles. mdpi.comresearchgate.net |

| C7 Suzuki-Miyaura Coupling | C7-Bromo-4-substituted-1H-indazoles and boronic acids | Palladium catalyst | C7-Arylated 4-substituted 1H-indazoles. nih.gov |

Metal-Free and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Metal-free approaches to indazole synthesis have emerged as a viable alternative to transition-metal-catalyzed reactions. One such method involves the iodobenzene-catalyzed intramolecular C-H amination of hydrazones under mild conditions, using Oxone as an oxidant. iosrjournals.org This reaction proceeds in trifluoroacetic acid to afford 1H-indazoles in moderate to good yields. iosrjournals.org

Another notable metal-free synthesis involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine. nih.gov This extremely mild process selectively activates the oxime in the presence of the amino group, leading to the formation of 1H-indazoles in good to excellent yields and is amenable to scale-up. nih.gov Green chemistry principles are also being applied, with a focus on using less hazardous reagents and solvents.

Electrochemical Synthesis Pathways

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of indazoles. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives. rsc.org This method is operationally simple and utilizes less expensive electrodes. rsc.org More recently, a selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described. nih.gov The outcome of the reaction is determined by the choice of cathode material, allowing for either the formation of 1H-indazole N-oxides or their deoxygenation to the corresponding 1H-indazoles through paired electrolysis. nih.gov

Introduction of the Carbonitrile Group at the 7-Position

Once the indazole ring is formed, the introduction of the carbonitrile group at the 7-position is a key transformation to obtain the target compound, 1H-Indazole-7-carbonitrile.

Cyanation Reactions

The most direct method for introducing a nitrile group onto an aromatic ring is through a cyanation reaction. While direct cyanation of the C7 position of a pre-formed indazole ring can be challenging, palladium-catalyzed cyanation of a 7-halo-1H-indazole is a widely used and effective strategy. orgsyn.org This reaction typically involves a palladium catalyst, a cyanide source, and a suitable ligand. Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). orgsyn.org The use of potassium ferrocyanide is particularly advantageous as it is less toxic and has been shown to be robust and applicable to a wide range of substrates. orgsyn.org

An alternative approach involves constructing the indazole ring from a starting material that already contains a cyano group or a precursor to it. For example, starting with a substituted aniline (B41778) that has a cyano group at the desired position can lead to the formation of this compound after cyclization.

Conversion from Precursor Functional Groups

The synthesis of this compound can be efficiently achieved through the conversion of other functional groups on the indazole ring. A prominent method is the palladium-catalyzed cyanation of a halo-indazole precursor, such as 3-iodo-1H-indazole. orgsyn.org This transformation utilizes a cyanide source, like potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. orgsyn.org This approach is advantageous due to the availability of halo-indazoles and the high efficiency of modern cross-coupling reactions. orgsyn.org

Another strategy involves the transformation of an aldehyde group. For instance, 1H-indazole-3-carboxaldehyde can be converted to the corresponding oxime, which can then be dehydrated to yield the nitrile. rsc.org This method provides a route from readily available indole (B1671886) precursors, which can be converted to 1H-indazole-3-carboxaldehydes via nitrosation. rsc.org

The cyano group itself is a versatile functional handle that can be readily converted into other functionalities like amines, amides, esters, and ketones, further highlighting the synthetic utility of this compound as a building block. nih.gov

Regioselective Synthesis and Functionalization

A significant challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly at the two nitrogen atoms of the pyrazole (B372694) ring.

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2-substituted products, necessitating the development of regioselective methods. nih.govbeilstein-journals.org The choice of base, solvent, and alkylating agent, as well as the substitution pattern on the indazole ring, all play a crucial role in determining the N1/N2 ratio. nih.govresearchgate.net

For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation for a range of substituted indazoles. nih.govd-nb.info Conversely, electron-withdrawing substituents at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can direct the alkylation to the N2 position with high selectivity. nih.govresearchgate.netd-nb.info Mitsunobu conditions have also been observed to favor the formation of the N2-alkylated regioisomer. nih.govd-nb.info

Mechanistic studies, including density functional theory (DFT) calculations, suggest that the formation of the N1-substituted product can be driven by a chelation mechanism, particularly when a substituent at the C7 position can coordinate with the metal cation of the base. nih.govbeilstein-journals.org Non-covalent interactions are believed to influence the formation of the N2-product. nih.govbeilstein-journals.org

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylation Conditions | Major Product | Reference |

| 3-carboxymethyl, 3-tert-butyl, 3-COMe, 3-carboxamide | NaH, THF, alkyl bromide | >99% N1 | nih.govd-nb.info |

| 7-NO2, 7-CO2Me | NaH, THF, alkyl bromide | ≥96% N2 | nih.govresearchgate.netd-nb.info |

| Unsubstituted | Mitsunobu conditions | N2 favored | nih.govd-nb.info |

| 5-bromo-3-carboxylate | Cs2CO3 | N1 favored | nih.govbeilstein-journals.org |

This table is for illustrative purposes and specific outcomes may vary based on the exact reactants and conditions.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of indazole scaffolds, avoiding the need for pre-functionalized starting materials. chim.it Palladium-catalyzed reactions have been extensively used for the C-H arylation of both 1H- and 2H-indazoles. researchgate.net These methods often employ a directing group to achieve high regioselectivity, typically at the C3 position. acs.orgpatentdigest.orgnih.gov

For example, a palladium-catalyzed double C(sp2)–H bond functionalization, triggered by a sequential nitration/cyclization process, can afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org Similarly, palladium-catalyzed C-H activation followed by intramolecular amination of hydrazones provides a route to 3-substituted indazoles. patentdigest.orgnih.gov Copper-catalyzed systems have also been developed for the C-H arylation of 2H-indazoles. researchgate.net

Iron-promoted C3-H nitration of 2H-indazoles offers a chelation-free radical pathway to introduce a nitro group at the C3 position. researchgate.net

Indazole exists in two main tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. chemicalbook.comnih.gov The energy difference between the two is relatively small, meaning that both tautomers can be present in solution, leading to mixtures of products in reactions like N-alkylation. nih.govbeilstein-journals.org

Controlling the tautomeric form is key to achieving regioselective synthesis. The 1H-tautomer is generally the predominant form. researchgate.netchemicalbook.com However, reaction conditions can be manipulated to favor one tautomer over the other, leading to either the kinetic or thermodynamic product. masterorganicchemistry.comillinois.edulibretexts.orgjackwestin.com

Low temperatures and short reaction times tend to favor the kinetically controlled product, which is formed faster. illinois.edu In contrast, higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the more stable thermodynamic product. masterorganicchemistry.comillinois.edulibretexts.org

In the context of N-alkylation, the reaction pathway can be influenced by the stability of the intermediate indazole anion. Computational studies have shown that while the 1H-indazole is more stable, the activation energy for N2 alkylation can be lower, leading to the 2H-product under kinetic control. wuxibiology.com The development of highly selective N1-alkylation procedures often relies on achieving thermodynamic control, where the more stable N1-alkylated product is preferentially formed. rsc.org

Multi-Component Reactions for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.govyoutube.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the indazole core, which can then be further functionalized.

One example involves a one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and an azide (B81097) source, catalyzed by copper. researchgate.net Another approach utilizes a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid to produce 1-arylindazole-3-carboxamides, which could potentially be converted to the corresponding carbonitriles. unina.it

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at a late step in the synthesis. This strategy is particularly valuable in drug discovery for the rapid generation of analogues. For this compound, late-stage functionalization would typically involve modifications at other positions of the indazole ring.

C-H activation methodologies are prime examples of late-stage functionalization. nih.gov For instance, a pre-existing molecule containing a this compound core could be subjected to palladium-catalyzed C-H arylation to introduce diverse aryl groups at the C3 position. researchgate.net

Another approach involves the [3+2] cycloaddition of a diazo compound with a benzyne (B1209423), which can be generated in situ. This method can be used to construct the indazole ring itself, and by modifying the diazo compound or the benzyne precursor, a variety of substituents can be introduced. organic-chemistry.orgorgsyn.org The initial 3H-indazole adduct often rearranges to the more stable 1H-indazole. orgsyn.org

Spectroscopic and Structural Characterization of 1h Indazole 7 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of indazole derivatives. nih.gov Due to the existence of 1H- and 2H-tautomers, NMR is particularly crucial for distinguishing between isomers and confirming the position of substituents on the bicyclic ring system. nih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to provide a complete picture of the molecular framework. researchgate.netipb.pt

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities are diagnostic for the substitution pattern on the indazole core. researchgate.netrsc.org

For the parent 1H-indazole, the proton on the nitrogen (N1-H) typically appears as a broad signal at a low field (around 13 ppm in DMSO-d₆), which is a characteristic feature. chemicalbook.com The aromatic protons on the benzene (B151609) ring display chemical shifts and coupling patterns that are sensitive to the position of substituents. For instance, in 1H-indazole-3-carbonitrile, the protons on the benzene ring appear between 7.39 and 7.87 ppm in CDCl₃. orgsyn.org

¹³C NMR spectroscopy is an equally powerful tool, especially for differentiating between N-1 and N-2 substituted isomers. nih.govresearchgate.net The chemical shifts of the carbon atoms in the indazole ring are sufficiently different between the two isomeric forms to allow for unambiguous assignment. nih.gov For example, the nitrile carbon (C≡N) in a compound like 1H-indazole-3-carbonitrile would appear in the characteristic region of approximately 110-120 ppm. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 1H-Indazole chemicalbook.com | DMSO-d₆ | 13.1 (br s, 1H, NH), 8.10 (s, 1H, H-3), 7.78 (d, 1H, H-7), 7.58 (d, 1H, H-4), 7.36 (t, 1H, H-6), 7.13 (t, 1H, H-5) | Data not specified in the provided context. |

| 1H-Indazole-3-carbonitrile orgsyn.org | CDCl₃ | 12.0 (br s, 1H, NH), 7.87 (d, 1H), 7.75 (d, 1H), 7.55 (dd, 1H), 7.39 (dd, 1H) | 124.3, 124.0, 119.8, 119.4, 113.5, 110.9 (Aromatic/Heterocyclic C), Nitrile C not specified. |

| 3-Phenyl-1H-indazole-6-carbonitrile rsc.org | CDCl₃ | 11.20 (br, 1H), 8.12 (d, 1H), 7.94 (d, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, 1H) | 146.51, 141.02, 132.31, 129.13, 128.91, 127.76, 124.41, 122.25, 121.01, 119.54, 113.14, 107.43 |

Note: The specific assignments for protons and carbons can vary based on the full analysis of coupling constants and 2D NMR data.

Two-dimensional (2D) NMR experiments are essential for resolving complex spectra and establishing definitive structural assignments. wikipedia.orgrsc.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons, such as those on the benzene portion of the indazole ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, providing a straightforward method for assigning carbon signals based on known proton assignments. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between substituents and the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. libretexts.org This is crucial for determining the stereochemistry and for distinguishing between isomers where through-bond correlations might be ambiguous. For example, a NOESY experiment can confirm the proximity of a substituent's proton to a specific proton on the indazole ring, thereby verifying the substitution pattern. libretexts.orgamazonaws.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.govrsc.org High-Resolution Mass Spectrometry (HRMS) provides the exact mass with high precision, which allows for the determination of the elemental formula of the molecule. rsc.org

For 1H-Indazole-7-carbonitrile (C₈H₅N₃), the monoisotopic mass is 143.04834 Da. uni.lu HRMS analysis would aim to find an ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 144.05562), confirming the molecular formula and ruling out other possibilities with the same nominal mass. rsc.orguni.lu The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of IR radiation, which corresponds to molecular vibrations. nih.govvscht.cz For this compound, the IR spectrum would exhibit several characteristic absorption bands. libretexts.org

The most diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the range of 2200-2260 cm⁻¹. libretexts.org The N-H stretch of the indazole ring is expected in the region of 3300-3500 cm⁻¹, often appearing as a broad band due to hydrogen bonding. libretexts.org Other significant absorptions include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic and heterocyclic rings (1400-1600 cm⁻¹). vscht.cznist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indazole ring) | Stretch | 3300 - 3500 | Medium, often broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to weak |

| C≡N (Nitrile) | Stretch | 2200 - 2260 | Medium, sharp |

| C=C / C=N (Aromatic/Heterocyclic) | Stretch | 1400 - 1600 | Variable |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.comdoaj.org For indazole derivatives, X-ray analysis confirms the planarity of the bicyclic ring system and elucidates how the molecules pack in the crystal lattice. mdpi.commdpi.com

Studies on various substituted indazoles have shown that intermolecular hydrogen bonding, typically involving the N1-H proton and the N2 nitrogen of an adjacent molecule, is a common feature, often leading to the formation of dimers or extended chains. nih.govdoaj.org Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures confirms the general architecture. mdpi.comrsc.org For example, the crystal structure of indazol-2-yl-acetic acid revealed a supramolecular architecture driven by O-H···N intermolecular hydrogen bonds. nih.govdoaj.org Such studies are crucial for understanding the solid-state properties and intermolecular forces that govern these compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems like indazole. A key application for indazoles is the ability to distinguish between 1H- and 2H-isomers, as their electronic structures and, consequently, their UV-Vis absorption spectra are markedly different. researchgate.netlookchem.com

The spectrum of the thermodynamically more stable 1H-indazole is very similar to that of 1-methylindazole, but significantly different from that of 2-methylindazole. lookchem.com This comparison provides strong evidence for the predominance of the 1H-tautomer in solution. lookchem.com The absorption maxima (λmax) and molar absorptivity values are characteristic of the specific electronic environment of the chromophore. For example, a study comparing 1H-indazole, 1-methylindazole, and 2-methylindazole in acetonitrile (B52724) showed distinct spectral profiles, allowing for tautomeric assignment. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the indazole scaffold, DFT calculations have been employed to explore molecular orbitals, predict reactivity, and understand the thermodynamics and kinetics of chemical reactions.

DFT calculations are used to determine key electronic properties that govern the reactivity of molecules like 1H-Indazole-7-carbonitrile. Parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.

Studies on various indazole derivatives have utilized DFT to calculate these quantum chemical parameters. For instance, calculations on substituted indazoles have been performed to compare their potential as corrosion inhibitors, where a higher HOMO energy indicates a greater tendency to donate electrons to the metal surface. researchgate.net Mapped electric potential (MEP) diagrams are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net While specific DFT data for this compound is not extensively published, the principles from related indazole structures are directly applicable. The electron-withdrawing nature of the nitrile group at the 7-position is expected to significantly influence the electron density distribution across the bicyclic ring system, impacting its reactivity.

Table 1: Key Quantum Chemical Parameters Calculated by DFT for Indazole Derivatives Note: This table is illustrative of parameters typically calculated for indazole derivatives; specific values for this compound require dedicated computational studies.

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability |

| Ionization Potential (I) | The energy required to remove an electron | Directly related to EHOMO |

| Electron Affinity (A) | The energy released when an electron is added | Directly related to ELUMO |

| Electronegativity (χ) | The ability of an atom to attract electrons | Predicts charge transfer |

| Global Hardness (η) | Resistance to change in electron distribution | Measures stability and reactivity |

This interactive table is based on general findings for the indazole class of compounds.

DFT calculations provide invaluable insights into the mechanisms of chemical reactions by modeling transition states and reaction intermediates. This allows for the determination of activation energies and the validation of proposed reaction pathways.

For the indazole core, DFT has been used to study various reactions. For example, in the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions, DFT calculations (specifically at the B3LYP/6-311++G(d,p) level) were used to re-examine the mechanism. nih.gov These calculations helped to determine the relative stability of different isomers, such as the 1-substituted versus the 2-substituted products. nih.gov For the parent 1H-indazole, the 1-substituted isomer was found to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.gov In the case of the closely related 7-nitro-1H-indazole, DFT was used to analyze the formation of N-methanol derivatives, revealing how the electronic effects of the substituent at the 7-position influence the reaction outcome. nih.govresearchgate.net Such studies can elucidate why certain isomers are formed preferentially and can help predict the outcome of new reactions. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target.

For compounds based on the indazole scaffold, molecular docking is widely used to predict their binding affinity (often expressed as a docking score or binding energy in kcal/mol) and binding mode within the active site of a target protein. nih.govresearchgate.net For example, docking studies on novel indazole derivatives targeting the renal cancer receptor (PDB: 6FEW) were performed to identify the best ligands among a synthesized series. nih.gov Similarly, various 1H-indazole analogs were docked with the Cyclooxygenase-2 (COX-2) enzyme (PDB: 3NT1) to evaluate their potential as anti-inflammatory agents, with significant binding results reported for compounds showing energies of -9.11, -8.80, and -8.46 kcal/mol. researchgate.netscispace.com These scores help prioritize compounds for further experimental testing. The goal is to identify molecules that not only fit well sterically but also form favorable energetic interactions within the binding pocket. researchgate.net

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for guiding lead optimization.

In studies of indazole derivatives, docking has successfully identified key amino acid residues. For instance, docking of certain indazole analogs into the active site of a target protein (PDB ID: 2ZCS) revealed interactions with residues such as Tyr248, Lys273, Val268, and Arg171. researchgate.net In another study, a potent indazole-based inhibitor was found to form hydrogen bonds with GLY 210, GLU 208, and ASP 270, as well as π-π stacking interactions with TRP 132 and ARG 146. alliedacademies.org This detailed information allows medicinal chemists to design modifications to the ligand to enhance these interactions and improve potency and selectivity.

Table 2: Examples of Predicted Interactions for Indazole Derivatives with Protein Targets Note: This table presents examples of interactions identified for various indazole derivatives in published studies and is for illustrative purposes.

| Protein Target (PDB ID) | Indazole Derivative Class | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| COX-2 (3NT1) | Anti-inflammatory agents | Arg513, Tyr385, Ser530 | Hydrogen bonding, Hydrophobic | -8.46 to -9.11 researchgate.netscispace.com |

| Renal Cancer Receptor (6FEW) | Carboxamide derivatives | Not specified | Not specified | Not specified nih.gov |

| Kinase (2ZCS) | Anticancer agents | Tyr248, Lys273, Val268, Arg171 | Hydrogen bonding | -6.80 to -7.45 researchgate.net |

| COT Kinase | Indolyl indazoles | GLY 210, GLU 208, ASP 270 | Hydrogen bonding, π-π stacking | -14.86 alliedacademies.org |

This interactive table summarizes findings from molecular docking studies on various indazole compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can observe how the ligand's conformation changes and whether the key interactions identified in docking are maintained over a period of nanoseconds. nih.gov

MD simulations of 1H-indazole analogs bound to the COX-2 enzyme have been performed to confirm the stability of the docked poses. researchgate.netscispace.com By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable or if the ligand dissociates from the binding site. researchgate.net Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied to the MD trajectory to calculate a more accurate binding free energy, providing a refined estimate of the binding affinity. researchgate.net These simulations offer a more realistic and dynamic picture of the ligand-receptor interaction than static docking models, providing greater confidence in the predicted binding mode and stability. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound databases to find novel molecules with the potential for similar activity. The indazole scaffold is a common motif in many biologically active compounds and has been the subject of numerous pharmacophore modeling and virtual screening studies.

For instance, a ligand-based pharmacophore model was developed for Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) to discover new inhibitors of Estrogen Receptor alpha (ERα), a key target in breast cancer. ugm.ac.idugm.ac.id A training set of known ERα inhibitors was used to generate ten pharmacophore models, with the best model consisting of one hydrophobic feature, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.idugm.ac.id This validated model was then used to screen a library of 186 indazole-containing compounds, leading to the identification of several potential hits that were further evaluated using molecular docking. ugm.ac.idugm.ac.id

In another study targeting Hypoxia-inducible factor-1α (HIF-1α), a crucial factor in cancer metastasis, a five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated from a set of known indazole-based inhibitors. nih.gov This model, comprising hydrogen bond acceptors, donors, and aromatic rings, was used in conjunction with 3D-QSAR contour maps to provide a structural framework for designing new, more potent HIF-1α inhibitors. nih.gov Similarly, pharmacophore models have been generated for indazole derivatives targeting lipoxygenase, an enzyme implicated in inflammatory diseases. A model based on soybean lipoxygenase structures was used to screen an in-house library of N-substituted pyrroles conjugated with indazole moieties, leading to the discovery of a hit molecule with an IC50 value of 22 μM. nih.gov

These studies highlight the utility of the indazole core as a key pharmacophoric element. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The bicyclic aromatic system provides a hydrophobic scaffold that can be functionalized to optimize interactions with various biological targets. nih.gov Virtual screening campaigns based on such indazole-centric pharmacophores have successfully identified novel chemical entities for a range of targets. acs.org

| Target | Key Pharmacophore Features | Application | Reference |

|---|---|---|---|

| Estrogen Receptor alpha (ERα) | 1 Hydrophobic, 1 Hydrogen Bond Acceptor, 1 Aromatic Interaction | Virtual screening of asymmetrical hexahydro-2H-indazole analogs of curcumin. | ugm.ac.idugm.ac.id |

| Hypoxia-inducible factor-1α (HIF-1α) | Five-point model (A1D2R3R4R5_4) including H-bond acceptors and donors, and aromatic rings. | To guide the design of new potent HIF-1α inhibitors. | nih.gov |

| Soybean Lipoxygenase | Model generated from soybean lipoxygenase-1 and -3 structures. | Virtual screening of an in-house library of pyrrole-indazole derivatives. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of newly designed molecules and for understanding the physicochemical properties that govern their potency.

Several QSAR studies have been performed on indazole derivatives to elucidate the structural requirements for their activity against various biological targets. For example, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted on a series of indazole derivatives acting as HIF-1α inhibitors. nih.govtandfonline.com These studies aligned the compounds based on a common scaffold and calculated steric and electrostatic fields around them. The resulting models showed good statistical significance, with a Gaussian-based model yielding a correlation coefficient (r²) of 0.8885 and a cross-validated correlation coefficient (q²) of 0.7782. tandfonline.com The contour maps generated from these models provided crucial information, suggesting that electropositive substituents at certain positions of the indazole ring and specific steric features were important for high inhibitory activity. tandfonline.com

Another QSAR study focused on indazole compounds that inhibit S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. distantreader.orgnih.gov This study identified five essential molecular descriptors that correlate with the inhibitory activity. The validated QSAR model, in combination with molecular docking, helped to understand the ligand-receptor interactions responsible for the quorum sensing inhibitory mechanisms of these indazole compounds. nih.gov

Furthermore, a QSAR analysis was performed on a series of indazole estrogens to understand the structural requirements for their selectivity towards the β-estrogen receptor (ERβ) over the α-estrogen receptor (ERα). eurekaselect.com This study indicated that substitutions at the 3rd position of the indazole nucleus are crucial for ERβ selectivity and that the presence of a polar group at this position could be beneficial. eurekaselect.com

| QSAR Model | Statistical Parameter | Value | Key Findings from Contour Maps | Reference |

|---|---|---|---|---|

| Gaussian-based 3D-QSAR | r² (Correlation Coefficient) | 0.8885 | Provided insights into the favorable positions for electropositive/electronegative and bulky/non-bulky substituents on the indazole scaffold. | tandfonline.com |

| q² (Cross-validated r²) | 0.7782 | |||

| Field-based 3D-QSAR | r² (Correlation Coefficient) | 0.8832 | Helped in understanding the variability in the activity of the compounds based on steric and electrostatic fields. | tandfonline.com |

| q² (Cross-validated r²) | 0.6334 |

Theoretical Evaluation of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of molecules. These methods can provide valuable information about vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, which complement experimental data.

For the indazole scaffold, DFT calculations have been employed to understand its fundamental properties. For instance, the vibrational spectra of cationic and protonated forms of indazole have been studied and compared to DFT calculations (B3LYP functional with D95(d,p) basis set). mpg.de These theoretical spectra showed good agreement with the experimental gas-phase IR spectra, allowing for the confident assignment of vibrational modes and confirming that protonation occurs on the pyridine-like nitrogen atom. mpg.de Such calculations often involve an empirical scaling factor to better match the calculated frequencies with experimental values. mpg.de

DFT studies on newly synthesized N-alkylated indazole derivatives have also been conducted to investigate their physicochemical properties. nih.govrsc.orgresearchgate.net These studies often involve geometry optimization followed by the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and the electronic absorption properties of a molecule. A smaller gap generally indicates a more reactive molecule that is more easily excited. For a series of 3-carboxamide indazole derivatives, the HOMO and LUMO energies were calculated using the B3LYP/6-31+G(d,p) level of theory, identifying which compounds are likely to be good electron donors or acceptors. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra (UV-Vis). youtube.com These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions between molecular orbitals. Although a specific TD-DFT study for this compound was not found, the methodology is routinely applied to related heterocyclic compounds to interpret their UV-Vis spectra. researchgate.net These theoretical evaluations are instrumental in understanding the electronic structure and spectroscopic signatures of indazole-based compounds.

| Property | Computational Method | Information Obtained | Reference |

|---|---|---|---|

| Vibrational Spectra (IR) | DFT (e.g., B3LYP/D95(d,p)) | Assignment of vibrational modes, comparison with experimental spectra, determination of protonation sites. | mpg.de |

| Frontier Molecular Orbitals (FMO) | DFT (e.g., B3LYP/6-31+G(d,p)) | HOMO-LUMO energies, energy gap (ΔE), insights into chemical reactivity and electron-donating/accepting ability. | nih.govresearchgate.net |

| Electronic Spectra (UV-Vis) | Time-Dependent DFT (TD-DFT) | Prediction of absorption wavelengths (λmax), oscillator strengths, and nature of electronic transitions. | youtube.com |

Biological Activities and Pharmacological Applications of 1h Indazole 7 Carbonitrile Derivatives

Anti-cancer and Anti-tumor Activities

Indazole derivatives are recognized as a crucial class of heterocyclic compounds with a wide range of biological activities, including potent anti-tumor effects. researchgate.netnih.gov Several compounds incorporating the indazole nucleus have been developed and are used in clinical settings for cancer therapy, such as Axitinib, Pazopanib, and Entrectinib. researchgate.netmdpi.com Research has focused on modifying the indazole structure to discover new agents with high efficacy and novel mechanisms of action against various cancers. researchgate.net

A primary mechanism through which 1H-indazole derivatives exert their anti-cancer effects is by inhibiting the proliferation of cancer cells and inducing apoptosis, or programmed cell death.

Numerous studies have synthesized series of novel indazole derivatives and evaluated their in-vitro antiproliferative activities against various human cancer cell lines. For instance, a series of polysubstituted indazoles demonstrated significant antiproliferative activity, with IC₅₀ values ranging from 0.64 to 17 µM against A549 (lung cancer) and A2780 (ovarian cancer) cell lines. nih.gov Selected compounds from this series were shown to trigger significant apoptosis and cause a cell cycle block in the S phase. nih.gov

Another study reported on 1H-indazole-3-amine derivatives, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govresearchgate.net Further investigation revealed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner, with the total apoptosis rate reaching 37.72% at a concentration of 14 µM. nih.gov This apoptotic effect is potentially mediated by the inhibition of Bcl2 family members. nih.govresearchgate.net

Similarly, an indazole derivative, compound 2f , was found to have potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 μM. researchgate.net Treatment of the 4T1 breast cancer cell line with 2f not only inhibited proliferation but also dose-dependently promoted apoptosis, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. researchgate.net

Table 1: Anti-proliferative Activity of Selected 1H-Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| 6o | A549 (Lung) | >40 | nih.gov |

| 6o | PC-3 (Prostate) | >40 | nih.gov |

| 6o | Hep-G2 (Hepatoma) | >40 | nih.gov |

| 5k | Hep-G2 (Hepatoma) | 3.32 | nih.gov |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | researchgate.net |

| Indazole Analogs | A549 (Lung) | 0.64 - 17 | nih.gov |

| Indazole Analogs | A2780 (Ovarian) | 0.64 - 17 | nih.gov |

| Curcumin Indazole Analog 3b | WiDr (Colorectal Carcinoma) | 27.20 | japsonline.com |

| Curcumin Indazole Analog 3d | HeLa (Cervical Cancer) | 46.36 | japsonline.com |

The anti-cancer activity of 1H-indazole derivatives is often linked to their ability to inhibit specific enzymes and protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition: Derivatives of 1H-indazole have been successfully designed as inhibitors of various protein kinases.

AXL Kinase: AXL, a receptor tyrosine kinase, is overexpressed in many cancers and linked to poor prognosis and drug resistance. nih.gov Through a fragment-based discovery approach, a new class of indazole-based AXL inhibitors was identified. Optimization of an initial fragment hit led to the development of potent inhibitors, demonstrating the scaffold's suitability for targeting this kinase. nih.gov Further efforts in this area have led to the discovery of 7-azaindazole AXL inhibitors with favorable potency and oral bioavailability. nih.gov

MAPK Pathway (ERK1/2): The MAPK/ERK pathway is a key signaling cascade in cancer. A series of 1H-indazole amide derivatives were developed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.net The most advanced compounds showed excellent enzymatic and cellular activity, with IC₅₀ values in the nanomolar range against ERK1/2. researchgate.net

Other Kinases: Indazole derivatives have also been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs) like CDK8, and VEGFR-2, highlighting the versatility of this scaffold in targeting a wide range of cancer-related kinases. researchgate.netnih.gov

Enzyme Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that plays a critical role in tumor immune evasion by catalyzing tryptophan degradation. researchgate.netnih.gov The 1H-indazole structure has been identified as a novel pharmacophore for potent IDO1 inhibition. acs.org Numerous studies have focused on synthesizing and evaluating 1H-indazole derivatives as IDO1 inhibitors. For example, one study identified a compound with an IC₅₀ value of 5.3 μM. researchgate.net Another series of 1,2,3-triazole derivatives linked to an icotinib (B1223) scaffold produced a potent IDO1 inhibitor with an IC₅₀ value of 0.37 μM. researchgate.netfrontiersin.org Molecular docking studies suggest these inhibitors interact with the heme iron and key residues within the enzyme's active site. acs.org

Table 2: Enzyme and Kinase Inhibition by 1H-Indazole Derivatives

| Derivative Class | Target | IC₅₀ | Reference |

| 1H-Indazole Amides | ERK1/2 | 9.3 - 25.8 nM | researchgate.net |

| 1H-Indazole Derivatives | IDO1 | 5.3 µM | researchgate.net |

| Icotinib-1,2,3-triazole derivative a17 | IDO1 | 0.37 µM | researchgate.netfrontiersin.org |

| 1,2,3-Triazole derivative 3a | IDO1 | 0.75 µM | nih.gov |

| 1H-Indazole-based compound | AXL Kinase | Potent Inhibition | nih.gov |

| 1H-Indazole-based derivatives | FGFR1-3 | 0.8 - 90 µM | researchgate.net |

The therapeutic efficacy of many indazole-based anti-cancer agents stems from their ability to bind to specific biological receptors, often within the active site of kinases. The 1H-indazole-3-amine structure, for example, has been identified as an effective "hinge-binding" fragment. nih.gov This structural motif is crucial in the drug Linifanib, where it binds effectively with the hinge region of tyrosine kinases. nih.govjchr.org Similarly, the 1H-indazole-3-amide structure in Entrectinib plays a critical role in its anti-tumor activity. nih.govjchr.org This ability to form key interactions within the ATP-binding pocket of kinases underlies the inhibitory action of many indazole derivatives. researchgate.net

Antimicrobial and Antiparasitic Properties

Beyond their use in oncology, indazole derivatives have demonstrated a wide range of pharmacological properties, including significant antimicrobial and antiparasitic activities. nih.govnih.gov The indazole scaffold is considered a valuable starting point for the development of new agents to combat infectious diseases. nih.gov

Derivatives of 1H-indazole have shown promising activity against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Staphylococcus aureus : A series of novel 4-bromo-1H-indazole derivatives were synthesized as inhibitors of the bacterial cell division protein FtsZ. nih.gov Two compounds, 12 and 18 , exhibited activity against penicillin-resistant S. aureus that was 256-fold more potent than the reference compound. nih.gov Another study on indolenine-substituted pyrimido[1,2-b]indazole derivatives identified a hit compound with significant biofilm-inhibiting activity against both methicillin-susceptible (S. aureus) and methicillin-resistant S. aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC₅₀) as low as 1.56 µg/mL. nih.gov

Escherichia coli : Indazole derivatives have been reported to be active against E. coli. researchgate.net For instance, a series of N-methyl-3-aryl indazoles showed dominance against several bacterial strains, including E. coli. nih.gov The development of pyridonecarboxylic acids, such as enoxacin, which are structurally distinct but share the goal of antibacterial action, has also shown potent activity against E. coli. researchgate.net

Vibrio parahaemolyticus : While direct studies on 1H-indazole-7-carbonitrile against Vibrio are limited, research on related indole (B1671886) derivatives provides relevant insights. Halogenated indoles have been shown to effectively inhibit the growth, biofilm formation, and motility of V. parahaemolyticus, a major foodborne pathogen. acs.org

Table 3: Antibacterial Activity of Selected Indazole and Related Derivatives

| Derivative/Compound | Bacterial Strain | Activity Metric | Value | Reference |

| Indolenine-substituted pyrimido[1,2-b]indazole | S. aureus (MSSA) | MIC | 50 µg/mL | nih.gov |

| Indolenine-substituted pyrimido[1,2-b]indazole | S. aureus (MRSA) | MIC | 25 µg/mL | nih.gov |

| Indolenine-substituted pyrimido[1,2-b]indazole | S. aureus (MSSA & MRSA) | MBIC₅₀ | 1.56 µg/mL | nih.gov |

| Indole-triazole derivative 3d | S. aureus | MIC | 6.25 µg/mL | nih.gov |

| Indole-thiadiazole derivative 2h | S. aureus | MIC | 6.25 µg/mL | nih.gov |

| 4-bromo-1H-indazole derivative 18 | S. aureus (ATCC29213) | MIC | 8 µg/mL | nih.gov |

| Indole-triazole derivative 3d | E. coli | MIC | 12.5 µg/mL | nih.gov |

The indazole scaffold is also a key component in compounds exhibiting antifungal properties. researchgate.netnih.gov Various synthetic derivatives have been evaluated for their efficacy against pathogenic fungi.

Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives possess in-vitro activity against Candida albicans and Candida glabrata. Further research focusing on molecular simplification led to a series of 3-phenyl-1H-indazole carboxamides that demonstrated broad anticandidal activity. Specifically, a compound with an N,N-diethylcarboxamide substituent was highly active against both miconazole-susceptible and resistant C. glabrata species.

Microwave-assisted synthesis has been employed to create indazole derivatives that show promising antifungal activity against Candida albicans. nih.gov Additionally, in-vitro studies of N-methyl-3-aryl indazoles found them to be effective against the fungal strain Candida albicans, further cementing the potential of the indazole core in developing new antifungal agents. researchgate.netnih.gov

Table 4: Antifungal Activity of Selected Indazole Derivatives

| Derivative Class | Fungal Strain | Activity Metric | Finding | Reference |

| N-methyl-3-aryl indazoles | Candida albicans | In-vitro study | Dominant activity observed | researchgate.netnih.gov |

| 3-phenyl-1H-indazole carboxamides | Candida species | In-vitro study | Broad anticandidal activity | |

| 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | MIC | Active (e.g., 3.807 mM) | |

| Synthesized indazole derivatives | Candida albicans | Antifungal test | Promising results | nih.gov |

Anti-inflammatory and Analgesic Effects

The indazole nucleus is a core component of various compounds exhibiting significant anti-inflammatory and analgesic properties. nih.govmdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID), Benzydamine, features a 1H-indazole structure and is used clinically for its anti-inflammatory and analgesic effects. mdpi.comnih.gov

Research has shown that indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, can effectively reduce inflammatory responses. These compounds are thought to exert their effects by inhibiting key mediators of inflammation, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

A key mechanism underlying the anti-inflammatory and neuromodulatory effects of some indazole derivatives is the inhibition of nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule involved in both inflammation and neurotransmission. Specifically, this compound has been identified as a potent inhibitor of NOS, with a potency comparable to the well-studied inhibitor 7-nitroindazole (B13768). It shows a preference for inhibiting constitutive NOS isoforms (neuronal and endothelial) over the inducible isoform. This inhibition of NO production is a critical pathway through which these compounds can modulate inflammatory processes and pain signaling.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Indazole Derivatives

| Compound Name | Biological Target/Activity | Therapeutic Potential |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) | Anti-inflammatory, Analgesic |

| This compound | Potent inhibitor of nitric oxide synthase (NOS) | Anti-inflammatory |

| 5-Aminoindazole | Inhibition of cyclooxygenase-2 (COX-2) and cytokines | Anti-inflammatory |

| 6-Nitroindazole | Inhibition of cyclooxygenase-2 (COX-2) and cytokines | Anti-inflammatory |

Antiviral Activities (e.g., Anti-HIV)

The versatility of the indazole scaffold extends to antiviral applications, with a number of derivatives showing potential activity against various viruses, including the Human Immunodeficiency Virus (HIV). While research into the specific anti-HIV activity of this compound is not extensively detailed in the reviewed literature, the broader class of indazole-containing compounds has been recognized for its anti-HIV potential.

The mechanism of action for antiviral indazoles can vary. For some, it involves the inhibition of key viral enzymes necessary for replication. For instance, certain heterocyclic compounds are known to target HIV reverse transcriptase, an essential enzyme for the virus to convert its RNA genome into DNA. Other compounds may act as fusion inhibitors, preventing the virus from entering host cells. The development of indazole-based compounds continues to be an area of interest in the search for novel antiviral agents.

Cardiovascular System Modulation

Indazole derivatives have demonstrated significant potential in modulating the cardiovascular system, with activities relevant to treating conditions like hypertension, ischemia-reperfusion injury, and thrombosis. nih.gov

One notable area of research is the development of indazole-based mineralocorticoid receptor (MR) antagonists. The compound PF-3882845, which incorporates a (3-chloro-4-cyanophenyl) group attached to a benzo[g]indazole core, has been discovered as an orally effective MR antagonist for treating hypertension and nephropathy. nih.gov The presence of the cyano-substituted phenyl ring highlights the relevance of the nitrile functional group in designing pharmacologically active indazole derivatives for cardiovascular applications.

Other indazole derivatives have shown promise in managing cardiovascular diseases through different mechanisms:

YC-1: This derivative is known as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been explored for its use in circulatory disorders. nih.gov

DY-9760e: This compound has demonstrated cardioprotective effects against injury caused by ischemia-reperfusion. nih.gov

7-Nitroindazole: This derivative has been noted for its anti-hypertrophic effect on the heart. However, long-term use has been associated with adverse effects, indicating the need for careful structural optimization in drug development. nih.gov

Table 2: Cardiovascular Modulation by Selected Indazole Derivatives

| Compound Name | Mechanism/Activity | Indication |

| PF-3882845 | Mineralocorticoid receptor (MR) antagonist | Hypertension, Nephropathy |

| YC-1 | Activator of soluble guanylyl cyclase | Circulatory disorders |

| DY-9760e | Calmodulin antagonist | Cardioprotection against ischemia-reperfusion injury |

| 7-Nitroindazole | Anti-hypertrophic effect | Cardiovascular research |

Central Nervous System (CNS) Activities

The ability of indazole derivatives to interact with targets in the central nervous system (CNS) has led to their investigation for various neurological and psychiatric conditions. The core indazole structure is associated with analgesic, antipyretic, and antipsychotic activities. nih.gov

A significant finding directly relevant to this compound is its activity as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). nNOS is a key enzyme in the brain that produces nitric oxide, a neurotransmitter involved in a wide range of physiological and pathological processes. The selective inhibition of nNOS by this compound and its 3-bromo derivative suggests these compounds could be valuable tools for studying the role of NO in the CNS and for developing therapies for neurological disorders where nNOS activity is dysregulated. nih.gov

Furthermore, other indazole-based compounds have been designed as antinociceptive agents, acting on the CNS to relieve pain, though not always through traditional opioid pathways.

Other Pharmacological Activities

Metabolic disorders are another area where indazole derivatives have shown potential therapeutic benefits. Research has indicated that compounds based on the indazole scaffold possess antihyperlipidemic and anti-obesity properties. These activities are crucial for managing conditions that are often precursors to more severe cardiovascular diseases. The development of indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists, for example, points toward a multi-faceted approach to treating metabolic syndrome, which includes hypertension and insulin (B600854) resistance. nih.gov

A particularly notable application of indazole derivatives is in the field of male contraception. Several compounds derived from 1H-indazole-3-carboxylic acid, such as Lonidamine, have been investigated for their ability to inhibit spermatogenesis. wikipedia.org

Subsequent research has led to the development of more potent and potentially safer derivatives:

Adjudin (1-(2,4-dichlorobenzyl)-1H-indazole-3-carbohydrazide): This compound has been shown to be a potential male contraceptive that acts by disrupting the adhesion between Sertoli cells and developing germ cells in the testes, leading to the release of immature sperm and reversible infertility. researchgate.netmdpi.com

Gamendazole: A derivative of Lonidamine, Gamendazole is another indazole carboxylic acid analogue that has demonstrated the ability to block spermatogenesis and cause infertility in rats after a single oral dose, with fertility returning after the drug is cleared. wikipedia.orgoup.com

BHD (4-(1-(2,4-dichlorobenzyl)-1H-indazol-3-yl)benzohydrazide): More recent studies have identified BHD as a promising male contraceptive candidate, showing a 100% contraceptive effect in male mice at certain doses. nih.gov

These findings underscore the potential of the indazole scaffold in developing non-hormonal, reversible male contraceptives. nih.govmdpi.comoup.comnih.gov

Table 3: Contraceptive Activity of Selected Indazole Derivatives

| Compound Name | Mechanism of Action | Status |

| Lonidamine | Inhibition of energy metabolism in germ cells | Parent compound for derivatives |

| Adjudin | Disrupts Sertoli-germ cell adhesion | Investigational male contraceptive |

| Gamendazole | Blocks spermatogenesis | Investigational male contraceptive |

| BHD | Induces apoptosis of spermatogenic cells | Preclinical development |

Anti-osteoporosis

The indazole scaffold is recognized for its diverse biological activities, including its potential application in the treatment of osteoporosis. researchgate.netbenthamdirect.comresearchgate.netmdpi.com While direct studies on this compound derivatives for anti-osteoporosis activity are not extensively documented in publicly available research, the broader class of indazole derivatives has been identified as a promising area for the development of new therapies for bone-related diseases. researchgate.netbenthamdirect.comresearchgate.netmdpi.com The therapeutic potential of these compounds in osteoporosis is thought to be mediated through their interaction with various biological targets known to play a role in bone metabolism.

Potential mechanisms of action for indazole derivatives in osteoporosis could involve the modulation of key pathways in bone remodeling. For instance, the Wnt signaling pathway is crucial for bone formation and homeostasis, and its dysregulation is linked to diseases like osteoporosis. mdpi.commdpi.comekb.eg Small molecule modulators that activate this pathway are considered a viable therapeutic strategy for bone regeneration. mdpi.com Another important target in osteoporosis is Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a central role in the degradation of bone matrix. nih.govcapes.gov.br The development of Cathepsin K inhibitors is a significant area of research for anti-resorptive therapies. nih.govnih.govmdpi.com Although specific derivatives of this compound have not been highlighted as modulators of these pathways, the general activity of the indazole class suggests a potential avenue for future research and drug development in the field of osteoporosis.

Interaction with Biological Targets (Enzymes, Receptors)

Derivatives of this compound have been shown to interact with a variety of biological targets, including enzymes and receptors, which underpins their pharmacological activities.

One of the most notable interactions is the inhibition of nitric oxide synthases (NOS) by this compound itself. nih.gov A study evaluating a series of 7-substituted-indazoles found that this compound was a potent inhibitor of NOS, with an efficacy comparable to the well-known inhibitor 7-nitro-1H-indazole. nih.gov The study also revealed that this compound showed a preference for constitutive NOS (nNOS and eNOS) over inducible NOS (iNOS). nih.gov Further substitution at the C3 position of the this compound scaffold with a bromine atom was found to enhance the inhibitory effect by a factor of ten. nih.gov The mechanism of inhibition was determined to be competitive with respect to both the substrate, L-arginine, and the cofactor, (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov

The broader class of indazole derivatives has been extensively studied as inhibitors of various protein kinases. nih.gov For example, some 1H-indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cellular processes. nih.gov Other research has focused on the development of indazole-based compounds as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov

Furthermore, certain indazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). researchgate.net Given the link between chronic inflammation and bone loss, this inhibitory activity could also contribute to the potential anti-osteoporosis effects of this class of compounds.

The ability of the indazole nucleus to serve as a scaffold for designing selective ligands for various receptors has also been demonstrated. For instance, derivatives of indazole have been synthesized and evaluated as agonists for the 5-HT2C serotonin (B10506) receptor. nih.gov

The following table provides a summary of the interactions of this compound and its derivatives with various biological targets.

| Compound/Derivative Class | Biological Target | Activity |

| This compound | Nitric Oxide Synthases (NOS) | Potent inhibitor, with preference for constitutive NOS. nih.gov |